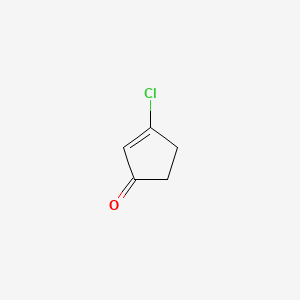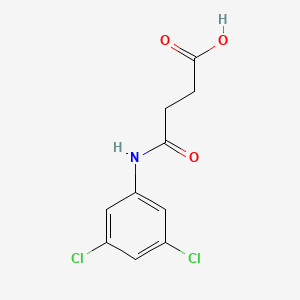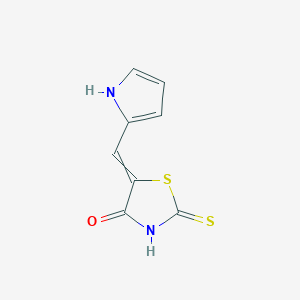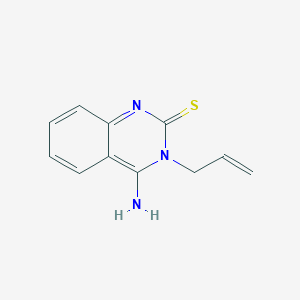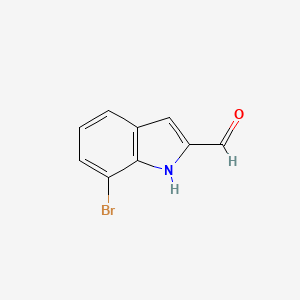![molecular formula C21H19NOS B3032870 3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one CAS No. 60246-64-2](/img/structure/B3032870.png)
3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one
Übersicht
Beschreibung
“3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one” is a chemical compound with the linear formula C21H19NOS . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one” can be represented by the SMILES stringO=C([CH2]C(C1=CC=CC=C1)SC2=CC=CC=C2N)C3=CC=CC=C3 . This indicates the presence of an amine group (NH2), a sulfanyl group (SH), and a ketone group (C=O) in the molecule . Physical And Chemical Properties Analysis
The molecular weight of “3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one” is 333.4 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I found.Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity and Reaction Pathways
Sulfur-containing compounds, including sulfonamides, have been studied for their antioxidant properties. The ABTS/PP decolorization assay is a notable method used to assess the antioxidant capacity of various compounds, highlighting the importance of understanding reaction pathways for antioxidant evaluation (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020)[https://consensus.app/papers/abtspp-decolorization-assay-antioxidant-capacity-ilyasov/1a3b00b3995052a3ac0098a34021ee66/?utm_source=chatgpt]. This research underscores the complexity of antioxidant mechanisms and the need for further elucidation of specific reactions, such as coupling, which may influence the overall antioxidant capacity of sulfur-containing molecules.
Sulfur Dioxide in Wine Preservation
The selective determination of polyphenols and sulfur dioxide in wines has been addressed through the development of a Laccase biosensor, demonstrating the intricate balance between antioxidant capacity and sulfite concentration in maintaining wine quality (García-Guzmán, Hernández-Artiga, Palacios-Ponce de León, & Bellido-Milla, 2015)[https://consensus.app/papers/methods-polyphenols-sulphur-determination-wines-garcíaguzmán/664e036f0e145c5385f5e8f822a4a2f2/?utm_source=chatgpt]. This research highlights the role of sulfur-containing compounds in food chemistry and preservation.
Sulfonamide-Based Therapeutics
Sulfonamides, a class of sulfur-containing compounds, have been the focus of significant research due to their wide range of clinical applications, from antimicrobial agents to the treatment of various diseases (Carta, Scozzafava, & Supuran, 2012)[https://consensus.app/papers/sulfonamides-patent-review-2008-2012-carta/0fe337d9db705fa4afc0423493735192/?utm_source=chatgpt]. The exploration of novel sulfonamides for selective therapeutic applications, such as antiglaucoma drugs and antitumor agents, underscores the potential for "3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one" in drug development and disease treatment strategies.
Organodiselenides in Organic Catalysis and Drug Design
Research on organodiselenides, compounds closely related to the chemical structure of interest, reveals their potential in organic catalysis and as mimics of glutathione peroxidase, an enzyme that regulates oxidative stress in cells (Dalla Tiezza, Ribaudo, & Orian, 2019)[https://consensus.app/papers/organodiselenides-organic-catalysis-drug-design-tiezza/20b49722494159d0afc059c4c744461c/?utm_source=chatgpt]. This suggests possible applications of "3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one" in antioxidative therapies and the design of novel catalytic agents.
Wirkmechanismus
Mode of Action
The exact mode of action of 3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one is currently unknown . The compound likely interacts with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes would depend on the nature of the target, which is yet to be identified.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.
Eigenschaften
IUPAC Name |
3-(2-aminophenyl)sulfanyl-1,3-diphenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS/c22-18-13-7-8-14-20(18)24-21(17-11-5-2-6-12-17)15-19(23)16-9-3-1-4-10-16/h1-14,21H,15,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAUNQITACPFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308785 | |
| Record name | MLS003107240 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60246-64-2 | |
| Record name | MLS003107240 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003107240 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



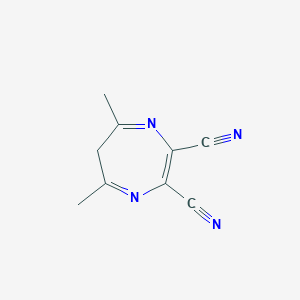
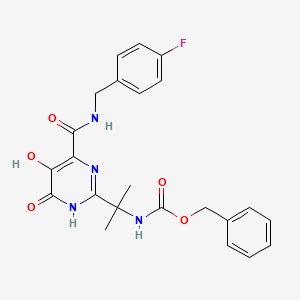

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3032794.png)
![2,3-Dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B3032798.png)
![6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3032799.png)

